molecular formula C5H8N2S B15072746 2-Ethylthiazol-4-amine

2-Ethylthiazol-4-amine

Cat. No.: B15072746
M. Wt: 128.20 g/mol
InChI Key: QSZHLBRNCOEGDC-UHFFFAOYSA-N
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Description

2-Ethylthiazol-4-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylthiazol-4-amine typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) and usually takes about 24 hours to complete . Another method involves the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization and vacuum drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethylthiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

2-Ethylthiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylthiazol-4-amine involves its interaction with various molecular targets and pathways. It can inhibit enzymes, block receptors, and interfere with cellular processes. For example, it has been shown to inhibit BRAF kinase activity, which is involved in cell division . Additionally, it can act as an antagonist to certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylthiazol-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ethyl group at the C-2 position enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets .

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

2-ethyl-1,3-thiazol-4-amine

InChI

InChI=1S/C5H8N2S/c1-2-5-7-4(6)3-8-5/h3H,2,6H2,1H3

InChI Key

QSZHLBRNCOEGDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)N

Origin of Product

United States

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